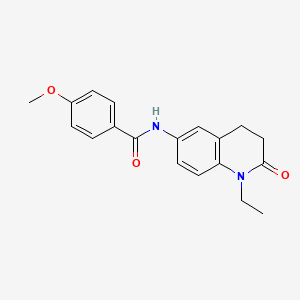

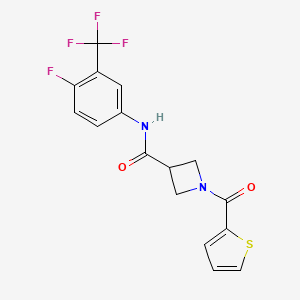

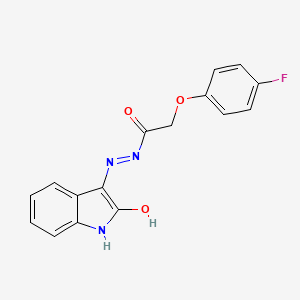

![molecular formula C17H14N4O B2496599 N-[4-(5-phenyl-1H-1,2,3-triazol-1-yl)phenyl]prop-2-enamide CAS No. 2097929-20-7](/img/structure/B2496599.png)

N-[4-(5-phenyl-1H-1,2,3-triazol-1-yl)phenyl]prop-2-enamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-[4-(5-phenyl-1H-1,2,3-triazol-1-yl)phenyl]prop-2-enamide, also known as PTAA, is a synthetic compound that has gained attention in the scientific community for its potential applications in various fields. PTAA is a triazole-based compound that has shown promising results in scientific research, particularly in the areas of drug discovery and biomedical research. In

Wissenschaftliche Forschungsanwendungen

Drug Discovery

1,2,3-Triazoles have found broad applications in drug discovery . They are part of essential building blocks like amino acids, nucleotides, etc . Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market .

Organic Synthesis

1,2,3-Triazoles are used in organic synthesis . They have high chemical stability, usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .

Polymer Chemistry

1,2,3-Triazoles are used in polymer chemistry . They have strong dipole moment (4.8–5.6 Debye), and hydrogen bonding ability .

Supramolecular Chemistry

1,2,3-Triazoles are used in supramolecular chemistry . They structurally resemble to the amide bond, mimicking an E or a Z amide bond .

Bioconjugation

1,2,3-Triazoles are used in bioconjugation . They are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

Chemical Biology

1,2,3-Triazoles are used in chemical biology . They are part of essential building blocks like amino acids, nucleotides, etc .

Fluorescent Imaging

1,2,3-Triazoles are used in fluorescent imaging . They have strong dipole moment (4.8–5.6 Debye), and hydrogen bonding ability .

Materials Science

1,2,3-Triazoles are used in materials science . They have high chemical stability, usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .

Wirkmechanismus

Target of Action

It’s worth noting that compounds containing the indole nucleus and 1,2,3-triazoles have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for N-[4-(5-phenyl-1H-1,2,3-triazol-1-yl)phenyl]prop-2-enamide.

Mode of Action

It’s known that 1,2,4-triazole derivatives can bind to the iron in the heme moiety of cyp-450 . This interaction could potentially influence the activity of N-[4-(5-phenyl-1H-1,2,3-triazol-1-yl)phenyl]prop-2-enamide.

Biochemical Pathways

Compounds with 1,2,3-triazole and indole moieties have been associated with a wide range of biological activities , suggesting that N-[4-(5-phenyl-1H-1,2,3-triazol-1-yl)phenyl]prop-2-enamide could potentially affect multiple biochemical pathways.

Pharmacokinetics

1,2,3-triazole moieties are known to have high chemical stability, strong dipole moment, and hydrogen bonding ability , which could influence the pharmacokinetics of N-[4-(5-phenyl-1H-1,2,3-triazol-1-yl)phenyl]prop-2-enamide.

Result of Action

Some compounds with 1,2,4-triazole and indole moieties have shown potent inhibitory activities against various cancer cell lines , suggesting that N-[4-(5-phenyl-1H-1,2,3-triazol-1-yl)phenyl]prop-2-enamide could potentially have similar effects.

Action Environment

The presence of 1,2,4-triazole moiety can influence the polarity, solubility, lipophilicity, and hydrogen bonding capacity of the molecule , which could potentially affect its action in different environments.

Eigenschaften

IUPAC Name |

N-[4-(5-phenyltriazol-1-yl)phenyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N4O/c1-2-17(22)19-14-8-10-15(11-9-14)21-16(12-18-20-21)13-6-4-3-5-7-13/h2-12H,1H2,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOPFMVCWBQEYLE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NC1=CC=C(C=C1)N2C(=CN=N2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(5-phenyl-1H-1,2,3-triazol-1-yl)phenyl]prop-2-enamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

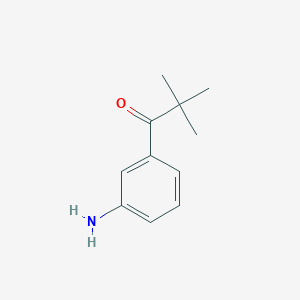

![Methyl 3-[(2,2-dimethylcyclopropyl)amino]pyridazine-4-carboxylate](/img/structure/B2496525.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(2-(furan-2-yl)-2-oxoethyl)piperazin-1-yl)prop-2-en-1-one oxalate](/img/structure/B2496530.png)

![2-chloro-N'-{[2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-6-yl]carbonyl}benzenesulfonohydrazide](/img/structure/B2496534.png)

![2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2496536.png)